molecular formula C15H16N2O2 B1298504 N-(4-amino-2-methoxyphenyl)-2-phenylacetamide CAS No. 869953-48-0

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide

Cat. No.: B1298504
CAS No.: 869953-48-0
M. Wt: 256.3 g/mol
InChI Key: NVSJEEKUFSBCTC-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of an amino group, a methoxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 4-amino-2-methoxyaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-amino-2-methoxyaniline+phenylacetyl chlorideThis compound\text{4-amino-2-methoxyaniline} + \text{phenylacetyl chloride} \rightarrow \text{this compound} 4-amino-2-methoxyaniline+phenylacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an analgesic and anti-inflammatory agent.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)methanesulfonamide
  • N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide

Uniqueness

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-10-12(16)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSJEEKUFSBCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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